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Compound of Interest

Compound Name: Naldemedine

Cat. No.: B609404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and

bioavailability of oral naldemedine, a peripherally acting mu-opioid receptor antagonist. The

information is compiled from a range of clinical studies and is intended to serve as a valuable

resource for professionals in the fields of pharmacology and drug development.

Introduction
Naldemedine is an oral medication approved for the treatment of opioid-induced constipation

(OIC) in adult patients with chronic non-cancer pain.[1] Its mechanism of action involves the

selective antagonism of mu-opioid receptors in the gastrointestinal tract, thereby mitigating the

constipating effects of opioids without compromising their central analgesic activity.[2] This

guide delves into the critical aspects of its absorption, distribution, metabolism, and excretion

(ADME), providing a detailed understanding of its behavior in the human body.

Pharmacokinetic Properties
The pharmacokinetic profile of naldemedine has been characterized through various clinical

trials. The key quantitative parameters are summarized in the tables below, offering a clear

comparison of its behavior under different conditions.
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Table 1: Single-Dose Pharmacokinetic Parameters of
Oral Naldemedine (0.2 mg) in Healthy Adults (Fasted
State)

Parameter Value Reference

Tmax (h) ~0.75 - 0.9 [3]

Cmax (ng/mL) ~3.39 [4]

AUC0-inf (ng·h/mL) ~20 [5]

t1/2,z (h) ~11 - 13.8

Absolute Bioavailability (%) 20 - 56

Protein Binding (%) 93 - 94

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-

inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2,z: Terminal

elimination half-life.

Table 2: Effect of a High-Fat Meal on Naldemedine (0.2
mg) Pharmacokinetics

Parameter Fasted Fed (High-Fat Meal) Reference

Tmax (h) ~0.75 ~2.5

Cmax (ng/mL) Not specified Reduced by ~35%

AUC No significant change No significant change

AUC: Area under the plasma concentration-time curve.

Table 3: Naldemedine Pharmacokinetics in Special
Populations (Single 0.2 mg Dose)
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Population Key Findings Reference

Renal Impairment (Mild to

ESRD)

No clinically significant

alterations in

pharmacokinetics.

Naldemedine is not

significantly removed by

hemodialysis.

Hepatic Impairment (Mild to

Moderate)

No clinically significant

alterations in

pharmacokinetics.

Severe Hepatic Impairment Not studied.

Elderly
No specific dose adjustment

required.

Pediatric
Safety and efficacy not

established.

ESRD: End-Stage Renal Disease.

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from a series of well-controlled

clinical trials. Below are the methodologies employed in key studies.

Absorption, Distribution, Metabolism, and Excretion
(ADME) Study
A Phase 1, open-label study was conducted to investigate the ADME of naldemedine in

healthy adult male subjects.

Study Design: Single oral dose of 2 mg [¹⁴C]-labeled naldemedine.

Subject Population: 12 healthy adult male subjects.
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Dosing: Single oral 2 mg dose of either [oxadiazole-¹⁴C]-naldemedine or [carbonyl-¹⁴C]-

naldemedine.

Sample Collection: Blood, urine, and fecal samples were collected at predefined intervals.

Analytical Method: Pharmacokinetic assessments were performed on the collected samples

to determine the concentrations of naldemedine and its metabolites. While the specific

analytical method details are not extensively published in all publicly available literature,

such studies typically employ validated liquid chromatography-tandem mass spectrometry

(LC-MS/MS) methods for the quantification of the drug and its metabolites in biological

matrices. The general principles of such a method are outlined below.

While a specific validated method publication for naldemedine was not identified in the

conducted search, a typical LC-MS/MS method for a small molecule like naldemedine in

human plasma would involve the following steps:

Sample Preparation: Protein precipitation of plasma samples is a common and rapid

technique. This would involve adding a solvent like acetonitrile to the plasma sample to

precipitate proteins, followed by centrifugation to separate the supernatant containing the

analyte.

Chromatographic Separation: A reverse-phase high-performance liquid chromatography

(HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used.

Column: A C18 or similar reversed-phase column.

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium

formate buffer) and an organic phase (e.g., acetonitrile or methanol).

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the

multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the

positive ion mode would be used for detection and quantification. Specific precursor-to-

product ion transitions for naldemedine and an internal standard would be monitored.

Validation: The method would be validated according to regulatory guidelines (e.g., FDA,

EMA) for linearity, precision, accuracy, selectivity, sensitivity (Lower Limit of Quantification,

LLOQ), recovery, and stability.
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COMPOSE Program (Phase 3 Clinical Trials)
The COMPOSE program, consisting of several Phase 3, randomized, double-blind, placebo-

controlled trials (e.g., COMPOSE-1, COMPOSE-2), evaluated the efficacy and safety of

naldemedine in patients with OIC and chronic non-cancer pain.

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group

trials.

Subject Population: Adult patients with chronic non-cancer pain and OIC.

Dosing: Oral naldemedine (0.2 mg) or placebo once daily for 12 weeks.

Efficacy Endpoints: The primary endpoint was the proportion of responders, defined as

patients having at least three spontaneous bowel movements (SBMs) per week and an

increase of at least one SBM per week from baseline for a specified duration.

Pharmacokinetic Sampling: While the primary focus was on efficacy and safety,

pharmacokinetic data was also collected in a subset of patients.

Metabolism and Excretion
Naldemedine is metabolized primarily by the cytochrome P450 3A (CYP3A) enzyme system to

its major metabolite, nor-naldemedine. A minor metabolic pathway involves UDP-

glucuronosyltransferase 1A3 (UGT1A3) to form naldemedine-3-glucuronide. In the intestine,

naldemedine can also be cleaved to form benzamidine and naldemedine carboxylic acid.

Following oral administration of radiolabeled naldemedine, approximately 57% of the dose is

excreted in the urine and 35% in the feces. A significant portion of the drug is excreted as

metabolites. Unchanged naldemedine accounts for about 16-18% of the dose excreted in the

urine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b609404?utm_src=pdf-body
https://www.benchchem.com/product/b609404?utm_src=pdf-body
https://www.benchchem.com/product/b609404?utm_src=pdf-body
https://www.benchchem.com/product/b609404?utm_src=pdf-body
https://www.benchchem.com/product/b609404?utm_src=pdf-body
https://www.benchchem.com/product/b609404?utm_src=pdf-body
https://www.benchchem.com/product/b609404?utm_src=pdf-body
https://www.benchchem.com/product/b609404?utm_src=pdf-body
https://www.benchchem.com/product/b609404?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Naldemedine

nor-naldemedine
CYP3A (Major)

naldemedine 3-glucuronideUGT1A3 (Minor)

Benzamidine &
 Naldemedine Carboxylic Acid

Intestinal Cleavage

Urine

Unchanged (16-18%)

Feces

Click to download full resolution via product page

Metabolic pathways of oral naldemedine.

Drug-Drug Interactions
Naldemedine is a substrate for CYP3A and P-glycoprotein (P-gp). Therefore, co-administration

with strong inhibitors or inducers of these pathways can significantly alter its plasma

concentrations.

CYP3A Inhibitors (e.g., itraconazole, fluconazole): Increase naldemedine exposure.

CYP3A Inducers (e.g., rifampin): Decrease naldemedine exposure.

P-gp Inhibitors (e.g., cyclosporine): Increase naldemedine exposure.
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Factors influencing naldemedine plasma exposure.

Conclusion
Oral naldemedine exhibits predictable pharmacokinetic properties, with rapid absorption and a

half-life that supports once-daily dosing. Its metabolism is primarily mediated by CYP3A,

making it susceptible to drug-drug interactions with strong inhibitors or inducers of this enzyme.

The pharmacokinetic profile of naldemedine is not significantly affected by food or mild to

moderate renal or hepatic impairment. This comprehensive technical guide provides essential

data and insights for researchers and drug development professionals working with this

important therapeutic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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